4,4,4-Trifluoro-3-hydroxybutanamide chemical structure and properties
4,4,4-Trifluoro-3-hydroxybutanamide chemical structure and properties
An In-depth Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide for Advanced Research and Drug Development
Foreword: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacological properties.[1][2] Its high electronegativity and steric bulk can significantly enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide focuses on a key chiral building block, 4,4,4-Trifluoro-3-hydroxybutanamide, providing an in-depth analysis of its structure, properties, synthesis, and potential applications for researchers and scientists in the pharmaceutical industry.
Chemical Identity and Molecular Structure
4,4,4-Trifluoro-3-hydroxybutanamide is a fluorinated organic compound featuring a trifluoromethyl group, a hydroxyl group, and a primary amide. These functional groups make it a versatile synthon for constructing more complex molecules.
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IUPAC Name: 4,4,4-Trifluoro-3-hydroxybutanamide
The presence of a stereocenter at the C3 position (the carbon bearing the hydroxyl group) means the molecule exists as two enantiomers, (R)- and (S)-4,4,4-trifluoro-3-hydroxybutanamide. The stereochemistry is critical in drug development, as different enantiomers can exhibit vastly different biological activities.
Physicochemical Properties
The combination of polar functional groups (hydroxyl, amide) and the hydrophobic trifluoromethyl group imparts a unique solubility profile to the molecule. A summary of its key physical properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 453-34-9 | [3][4][5] |
| Molecular Formula | C₄H₆F₃NO₂ | [3][4][6] |
| Molecular Weight | 157.09 g/mol | [3][4][6] |
| Appearance | White to off-white solid | Inferred from general properties |
| Melting Point | 124-125 °C | [3] |
| Storage Temperature | Room Temperature | [3] |
| Hygroscopic | Yes | [7] |
Spectroscopic Profile: A Guide to Characterization
Accurate characterization is paramount for any chemical entity in a research or development pipeline. The following is an expert analysis of the expected spectroscopic data for 4,4,4-Trifluoro-3-hydroxybutanamide.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.[8] The IR spectrum of this compound is expected to show characteristic absorption bands:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3550 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[9][10]
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N-H Stretch: One or two medium-intensity peaks around 3100-3500 cm⁻¹, corresponding to the primary amide.
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C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
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C=O Stretch (Amide I): A very strong and sharp peak around 1640-1680 cm⁻¹ for the amide carbonyl group.
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C-F Stretch: Multiple strong, sharp absorption bands in the fingerprint region, typically between 1100-1350 cm⁻¹, which are characteristic of the trifluoromethyl group.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum will provide key structural information. The chemical shifts (δ) are influenced by adjacent electronegative groups. Expected signals include:
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A multiplet for the proton on C3, shifted downfield by the adjacent hydroxyl and trifluoromethyl groups.
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A complex multiplet (diastereotopic protons) for the two protons on C2.
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Broad signals for the amide (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will show four distinct signals, with the carbon of the CF₃ group split into a quartet by the fluorine atoms. The carbonyl carbon will appear significantly downfield.
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¹⁹F NMR: A single, sharp signal (singlet) is expected, as all three fluorine atoms are chemically equivalent. This is a definitive test for the presence of the CF₃ group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[11] Under electron ionization (EI), the molecule is expected to fragment. Key fragments would likely arise from the loss of water, ammonia, or parts of the carbon chain, providing further structural confirmation. The monoisotopic mass is a critical value for identification.[11][12]
Synthesis and Manufacturing Pathway
A common and efficient method for synthesizing 4,4,4-Trifluoro-3-hydroxybutanamide is through the ammonolysis of its corresponding ethyl ester, ethyl 4,4,4-trifluoro-3-hydroxybutanoate.[6] This reaction is favored due to its high yield and the commercial availability of the starting materials.[13]
Detailed Experimental Protocol
The following protocol is based on established literature procedures.[6]
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Reaction Setup: In a suitable reaction vessel, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol (approx. 2.7 mL per gram of ester).
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Reagent Addition: To the stirred solution, add aqueous ammonium (approx. 5.3 mL per gram of ester).
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Reaction: Seal the vessel and stir the mixture at room temperature overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Isolation: Upon completion, concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to remove methanol, water, and excess ammonia.
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Purification: The resulting solid crude product is often of sufficient purity for many applications.[14] If necessary, it can be further purified by recrystallization from a suitable solvent system. The process typically yields the final product in high purity (yield: ~87.6%).[6]
Causality Note: The use of a large excess of aqueous ammonium drives the equilibrium of the ammonolysis reaction towards the formation of the amide, ensuring a high conversion rate. Methanol is chosen as a solvent because it is polar and capable of dissolving both the starting ester and the ammonia reagent.
Applications in Drug Discovery and Development
While not an active pharmaceutical ingredient (API) itself, 4,4,4-Trifluoro-3-hydroxybutanamide is a high-value building block. Its utility stems from the strategic placement of the trifluoromethyl group.
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Metabolic Blocking: The C-F bond is exceptionally strong. Introducing a CF₃ group can block metabolically labile sites on a drug molecule, preventing rapid degradation by cytochrome P450 enzymes and thereby increasing the drug's half-life in the body.[1][15]
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Lipophilicity and Bioavailability: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.[1]
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Conformational Control: As a chiral molecule, enantiomerically pure forms of 4,4,4-Trifluoro-3-hydroxybutanamide can be used in asymmetric synthesis to produce stereospecific drugs, which is often crucial for selective target binding and reducing off-target side effects.
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Bioisosteric Replacement: The CF₃ group can serve as a bioisostere for other chemical groups, allowing chemists to fine-tune the electronic and steric properties of a molecule to optimize its interaction with a biological target.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential to ensure laboratory safety. The information below is a synthesis of available Safety Data Sheets (SDS).
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Hazard Identification:
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7][16]
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Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][16]
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Respiratory Protection: Use only under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
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-
Handling:
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Storage:
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Incompatible Materials: Strong oxidizing agents.[7]
Conclusion
4,4,4-Trifluoro-3-hydroxybutanamide represents more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its unique combination of a chiral center, versatile functional groups, and the powerfully modulating trifluoromethyl moiety makes it a valuable asset for constructing novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to leverage the strategic advantages of fluorine chemistry in the pursuit of next-generation medicines.
References
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- Sigma-Aldrich. (2024). Safety Data Sheet.
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- NIST. (2014). 4-Hydroxybutanoic acid, 2TMS derivative.
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